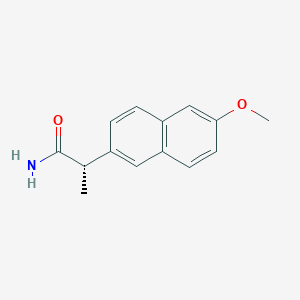

2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Naproxen's synthesis involves carbonylation of α-(6-methoxyl-2-naphthyl)ethanol to the methyl ester of α-(6-methoxyl-2-naphthyl)propionic acid, achieving up to 100% yield and selectivity using a specific catalyst system without extreme conditions or halogen promoters (Zhou et al., 1998).

Molecular Structure Analysis

The molecular structure of Naproxen has been determined by X-ray diffraction techniques, revealing its crystallization in a specific space group with detailed molecular dimensions. The structural analysis further extends to the enantiomers of related compounds, demonstrating the significance of stereochemistry in the compound's activity (Kim & Song, 1984).

Chemical Reactions and Properties

Naproxen's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been a point of focus, revealing insights into its mechanism of action at the molecular level. Studies have shown that Naproxen inhibits COX-1 and COX-2, with the 7-methoxy isomer showing selective inhibition towards COX-2 (Abad et al., 2000).

Physical Properties Analysis

The crystallographic analysis of Naproxen and its derivatives highlights the importance of intermolecular interactions, such as hydrogen bonding, which contribute to its stability and physicochemical properties. These studies provide insight into how the compound's structure affects its solubility and other physical properties (Bethanis et al., 2018).

Chemical Properties Analysis

Research on Naproxen's chemical properties has explored its reactivity, particularly focusing on the transformations it undergoes and its interactions with biological molecules. The compound's ability to form complexes with metals has been studied, showing its versatile chemical behavior and potential for creating new compounds with varied biological activities (Lazou et al., 2023).

科学的研究の応用

Application in Cyclooxygenase Inhibition

- Inhibition of COX Enzymes : (S)-(+)-6-methoxy-alpha-methyl-2-naphthaleneacetic acid, a synthetic non-steroidal anti-inflammatory drug (naproxen), has been found to inhibit COX-1 and COX-2 enzymes in human A549 cells. Naproxen showed an inhibitory effect with IC50 values of 3.42 microM for COX-1 and 1.53 microM for COX-2 (Abad et al., 2000).

- Molecular Interactions with COX-2 : A detailed study of naproxen-COX-2 interactions using various techniques revealed that the pendant groups of the naphthyl scaffold are crucial for COX inhibition, and only minimal substitutions are tolerated. This study provided comprehensive information on naproxen binding to COX-2 (Duggan et al., 2010).

Structural and Physicochemical Studies

- Molecular Structure Analysis : The molecular structure of naproxen was determined using X-ray diffraction, revealing intermolecular OH…O hydrogen bonds in its crystalline form (Kim & Song, 1984).

- Photophysical Properties : Investigation into the photophysical properties of naproxen indicated specific solute-solvent interactions. Various conformations of naproxen, including intramolecular hydrogen bond-like formation, were explored (Velázquez et al., 1995).

- Solubility Study : The equilibrium solubility of naproxen in different solvent mixtures under various temperatures was determined, providing valuable data for its application in pharmaceutical formulations (Huang et al., 2014).

作用機序

Target of Action

The primary targets of the compound 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- are cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .

Mode of Action

2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- interacts with its targets, the COX-1 and COX-2 enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- affects the prostaglandin synthesis pathway . By inhibiting the COX-1 and COX-2 enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2, a precursor for other prostaglandins and thromboxanes . The downstream effect of this is a reduction in the inflammatory response and pain sensation .

Pharmacokinetics

As a nonsteroidal anti-inflammatory drug (nsaid), it is expected to have good bioavailability and to be metabolized primarily in the liver .

Result of Action

At the molecular and cellular level, the action of 2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- results in a decrease in the production of prostaglandins . This leads to a reduction in inflammation and pain, as prostaglandins are key mediators of these processes .

特性

IUPAC Name |

(2S)-2-(6-methoxynaphthalen-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10/h3-9H,1-2H3,(H2,15,16)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSPYHPIRDRSPR-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Naphthaleneacetamide, 6-methoxy-alpha-methyl-, (alphaS)- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2494500.png)

![3-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2494503.png)

![(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(4-phenoxyphenyl)prop-2-enamide](/img/structure/B2494504.png)

![7-Fluoro-3-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2494506.png)

![N-cyclopentyl-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2494517.png)

![7-Bromo-2-(2-hydroxyethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494520.png)

![7-Chloro-6-iodoimidazo[1,2-A]pyrimidin-5(1H)-one](/img/structure/B2494522.png)